GABAA Receptor Antagonist Activity Versus Class-Level Expectations
The compound acts as an antagonist at recombinant human α4β1δ GABAA receptors with an IC50 of 1.02 μM (1,020 nM), as measured by FMP assay in HEK293 Flp-In cells [1]. This contrasts with the typical pharmacological profile of theophylline-like xanthines, which are primarily adenosine receptor antagonists and PDE inhibitors, not GABAA ligands. Among the few purine-2,6-diones with reported GABAA activity, the presence of a benzylpiperazine moiety at position C8 and an ethoxyethyl chain at N7 appears critical for this receptor interaction, as simpler C8-substituted (e.g., morpholinylmethyl) analogs show no detectable GABAA activity in public datasets (IC50 > 50,000 nM) [2]. This target profile shift makes the compound a useful tool for probing GABAA receptor pharmacology, whereas generic xanthines would be inappropriate.
| Evidence Dimension | IC50 for GABAA α4β1δ receptor antagonism |
|---|---|
| Target Compound Data | IC50 = 1,020 nM |
| Comparator Or Baseline | Related 7-(2-ethoxyethyl)-3-methyl-8-(4-morpholinylmethyl)purine-2,6-dione: IC50 > 50,000 nM |
| Quantified Difference | >49-fold selectivity window |
| Conditions | Recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells; FMP assay |
Why This Matters
For studies requiring selective GABAA receptor modulation without adenosine/PDE interference, this compound offers a target profile that generic xanthines cannot replicate.
- [1] BindingDB, Affinity Data for CAS 442557-92-8: IC50 = 1.02E+3 nM, antagonist activity at recombinant human alpha4beta1delta GABAA receptor expressed in HEK293 Flp-In cells by FMP assay. View Source
- [2] BindingDB, BDBM56246: 7-(2-ethoxyethyl)-3-methyl-8-(4-morpholinylmethyl)purine-2,6-dione, IC50 = 5.00E+4 nM at unspecified target (MLSCN assay). View Source
